molecular formula C10H8OS B1375586 1-(Benzo[b]thiophen-7-yl)ethanone CAS No. 22720-52-1

1-(Benzo[b]thiophen-7-yl)ethanone

Cat. No.: B1375586
CAS No.: 22720-52-1
M. Wt: 176.24 g/mol
InChI Key: QNAQOGFFDWSXKQ-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-7-yl)ethanone is an organic compound with the molecular formula C10H8OS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzo[b]thiophen-7-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[b]thiophen-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-7-yl)ethanone and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit enzyme activity or bind to receptors, altering cellular signaling and function.

Comparison with Similar Compounds

1-(Benzo[b]thiophen-7-yl)ethanone can be compared with other benzothiophene derivatives, such as:

    2-Acetylbenzothiophene: Similar in structure but with the acetyl group at a different position, leading to distinct chemical and biological properties.

    3-Acetylbenzothiophene: Another positional isomer with unique reactivity and applications.

    Benzothiophene-2-carboxaldehyde: A related compound with an aldehyde functional group, used in different synthetic and research contexts.

Properties

IUPAC Name

1-(1-benzothiophen-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAQOGFFDWSXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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